molecular formula C10H14ClNO B13166263 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol

3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol

Cat. No.: B13166263
M. Wt: 199.68 g/mol
InChI Key: QDRUSHIXPPRWRV-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14ClNO It is characterized by the presence of an amino group, a chlorinated aromatic ring, and a hydroxyl group on a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol typically involves the reaction of 2-chloro-4-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-amino-1-(2-chloro-4-methylphenyl)propan-1-one.

    Reduction: Formation of 3-amino-1-(2-chloro-4-methylphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2-chloro-4-nitrophenyl)propan-1-ol: Similar structure but with a nitro group instead of a methyl group.

    3-Amino-1-(2-chloro-4-fluorophenyl)propan-1-ol: Similar structure but with a fluorine atom instead of a methyl group.

    3-Amino-1-(2-chloro-4-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-amino-1-(2-chloro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

QDRUSHIXPPRWRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CCN)O)Cl

Origin of Product

United States

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